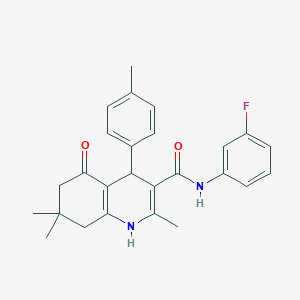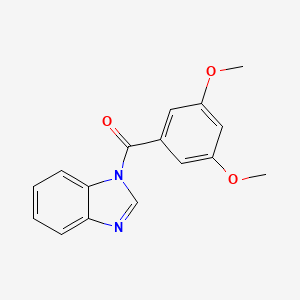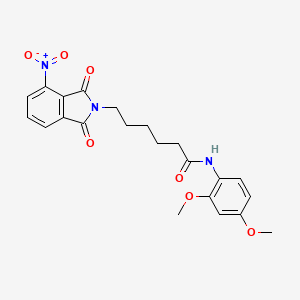![molecular formula C24H23ClN2O4S B11640105 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640105.png)
Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound with a long name. Let’s break it down:
- It contains a thiophene ring, which is a five-membered heterocycle containing sulfur.
- The carbamoyl group (CONH-) is attached to the 3-position of the thiophene ring.
- The ester group (COOEt) is present at the 5-position.
- Various substituents (chloro, methyl, and phenyl groups) are attached to different positions on the benzene rings.
- This compound may have applications in pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
- The synthesis of this compound involves several steps, including Suzuki–Miyaura coupling reactions.
- One possible synthetic route is the coupling of a boronic acid derivative (e.g., phenylboronic acid) with a suitable halide (e.g., 3-chloro-4-methylphenyl chloride) using a palladium catalyst. This reaction forms the key C–C bond.
- Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigate its potential as a drug candidate. The carbamoyl group suggests possible interactions with enzymes or receptors.
Materials Science: Explore its use in organic electronics, polymers, or semiconductors due to its conjugated structure.
Biological Studies: Assess its impact on cellular processes or biological pathways.
Wirkmechanismus
- The exact mechanism of action would depend on its specific application. For medicinal purposes, it might interact with specific protein targets or modulate cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other thiophene derivatives, such as thienopyridines or thieno[3,2-b]pyridines.
- Highlight its uniqueness, perhaps related to the specific combination of substituents or its pharmacological properties.
Eigenschaften
Molekularformel |
C24H23ClN2O4S |
|---|---|
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-16-11-10-14(3)18(25)12-16)32-23(19)27-21(28)17-9-7-6-8-13(17)2/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
UURRNYSOQQVQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)


![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640058.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
![1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
![N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11640086.png)
![2-Amino-1-(4-bromo-2-methylphenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640093.png)

![2-Cyclopropyl-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11640107.png)
![4-Methoxy-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)pyrimidin-4-yl]phenol](/img/structure/B11640113.png)
